Aziridine, 1-lauroyl-

Description

Overview of Aziridine (B145994) Chemistry: Foundational Concepts and Contemporary Relevance

Aziridines are organic compounds containing a three-membered heterocycle with one nitrogen atom and two carbon atoms. ontosight.aiwikipedia.org This ring structure is analogous to epoxides and cyclopropanes, but the presence of the nitrogen atom imparts unique chemical properties. The defining feature of the aziridine ring is its significant angle strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain makes aziridines highly reactive and valuable as synthetic intermediates, as ring-opening reactions are thermodynamically favorable, releasing about 25 kcal/mol of strain energy. baranlab.org

The chemistry of aziridines dates back to the late 19th century, but it continues to be a vibrant area of contemporary research. illinois.edu Aziridines serve as crucial building blocks in organic synthesis for creating a wide array of nitrogen-containing molecules, including amino alcohols, amines, and other complex heterocycles. rsc.orgnih.gov Furthermore, the aziridine moiety is found in numerous natural products and biologically active compounds, noted for their antitumor and antibacterial properties. rsc.orgnih.govnih.gov The reactivity of the strained ring is often central to the biological mechanism of these molecules. nih.gov Modern synthetic methods have enabled the preparation of chiral aziridines with high stereoselectivity, further expanding their utility in asymmetric synthesis. baranlab.orgillinois.edu

Strategic Significance of the N-Acyl Aziridine Moiety in Synthetic Design

The reactivity of the aziridine ring can be finely tuned by the substituent on the nitrogen atom. When an electron-withdrawing group, such as an acyl group (COR), is attached to the nitrogen, the resulting N-acyl aziridine is considered "activated". baranlab.org This activation has profound strategic implications for synthetic design. The acyl group enhances the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic attack and ring-opening.

This activation is not merely a rate enhancement; it also governs the regioselectivity of the ring-opening reaction. While non-activated aziridines often undergo SN2 reactions at the less substituted carbon, N-acyl aziridines can be opened with high regioselectivity under various conditions. acs.orgdicp.ac.cn For instance, titanocene-catalyzed radical opening of N-acyl aziridines occurs exclusively at the more substituted carbon center, providing a powerful method for constructing quaternary carbon centers. dicp.ac.cn The conformation of the N-acyl group can also direct the stereochemical outcome of these reactions, a principle that has been exploited in the synthesis of macrocyclic peptides. rsc.orgsemanticscholar.org The distorted amide bond in N-acyl aziridines, which exhibits reduced resonance, is a key feature influencing their unique reactivity. dicp.ac.cnsemanticscholar.org

Rationalizing the Integration of Long-Chain Fatty Acid Derivatives (Lauroyl-) within Aziridine Scaffolds for Specific Research Trajectories

The integration of a lauroyl group—a 12-carbon acyl chain derived from lauric acid—into an aziridine scaffold is a deliberate strategy to impart specific properties to the molecule. The long aliphatic chain of the lauroyl group is nonpolar, which significantly increases the hydrophobicity and lipophilicity of the resulting compound, Aziridine, 1-lauroyl-. ontosight.aiontosight.ai This modification has several important consequences for research applications.

Firstly, altering the polarity affects the solubility of the molecule, making it more soluble in non-polar solvents and lipid-based environments. ontosight.ai This property is particularly relevant in materials science, where Aziridine, 1-lauroyl- can be explored as a precursor for polymers and surfactants, with the lauroyl group providing specific physical and chemical characteristics. ontosight.ai Secondly, the lauroyl group can be used to modify the surface properties of materials. For example, lauroyl chloride is used to graft lauric acid onto polymers like chitosan (B1678972) and alginate, enhancing their hydrophobicity and creating materials suitable for applications such as specialized coatings or drug delivery systems. researchgate.net In biological research, the lipophilic lauroyl chain can facilitate interactions with cell membranes. ontosight.ai

| Feature | Impact of Lauroyl Group Integration | Supporting Evidence |

| Polarity | Increases hydrophobicity/lipophilicity. | The 12-carbon chain is nonpolar. ontosight.aiontosight.ai |

| Solubility | Enhances solubility in non-polar solvents and lipids. | Useful for formulation in lipid-based systems. ontosight.ai |

| Material Properties | Modifies polymers and surfaces, increasing water resistance. | Used to create hydrophobic derivatives of biopolymers. researchgate.netd-nb.info |

| Biological Interaction | Can promote association with lipid bilayers and cell membranes. | Studied for its effects on cell membranes. ontosight.ai |

Scope and Objectives of Academic Inquiry Pertaining to Aziridine, 1-Lauroyl-

The academic and industrial inquiry into Aziridine, 1-lauroyl- is primarily focused on its role as a reactive chemical intermediate and a building block for functional materials. ontosight.ailookchem.com The synthesis of this compound is straightforward, typically involving the reaction of aziridine with lauroyl chloride in the presence of a base. ontosight.ai

Research objectives pertaining to Aziridine, 1-lauroyl- can be categorized into several key areas:

Polymer Chemistry: A primary research trajectory involves using Aziridine, 1-lauroyl- as a monomer or a chemical modifier in polymerization reactions. The reactive aziridine ring can undergo ring-opening polymerization or be grafted onto existing polymer backbones, while the lauroyl chain imparts hydrophobicity and other desirable physical properties to the final material. ontosight.ailookchem.com These polymers could find use as adhesives, coatings, or other specialty materials. d-nb.inforsc.org

Surfactant Synthesis: The amphiphilic nature of molecules derived from Aziridine, 1-lauroyl- (a polar head from the opened aziridine and a nonpolar tail from the lauroyl group) makes it a target for the synthesis of novel surfactants. ontosight.ailookchem.com

Organic Synthesis Intermediate: It serves as a building block for introducing a lauroylamidoethyl functional group into more complex molecules, which may be of interest in pharmaceutical or agrochemical research. ontosight.ai

Biological Probes: Given the lipophilic nature of the lauroyl group, the compound is a candidate for studying interactions with biological membranes and modifying proteins. ontosight.ai

| Research Area | Objective of Using Aziridine, 1-Lauroyl- |

| Polymer Chemistry | Act as a monomer or modifier to create functional polymers with tailored hydrophobicity. ontosight.ailookchem.com |

| Surfactant Synthesis | Serve as a precursor for novel surfactants due to its potential amphiphilic structure after ring-opening. ontosight.ailookchem.com |

| Organic Synthesis | Function as a reactive intermediate to introduce a lauroylamidoethyl moiety into larger molecules. ontosight.ai |

| Biological Research | Act as a tool to study or modify biological systems, such as cell membranes, due to its lipophilic tail. ontosight.ai |

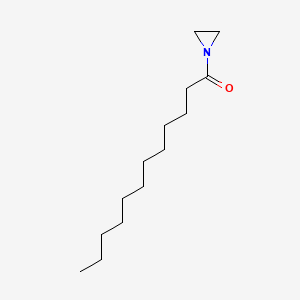

Structure

3D Structure

Properties

CAS No. |

48163-10-6 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

1-(aziridin-1-yl)dodecan-1-one |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3 |

InChI Key |

XLOMPIAMFZQSFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Aziridine, 1 Lauroyl

Nucleophilic Ring-Opening Reactions of Aziridine (B145994), 1-lauroyl-

The presence of the electron-withdrawing lauroyl group on the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making them prone to attack by nucleophiles. mdpi.comresearchgate.net These ring-opening reactions are a cornerstone of aziridine chemistry, providing a powerful method for the stereocontrolled introduction of two new functional groups. semanticscholar.org

The regiochemical outcome of the nucleophilic attack on the aziridine ring is a critical aspect of its synthetic utility. For N-acylaziridines like Aziridine, 1-lauroyl-, the reaction typically proceeds via an SN2 mechanism. Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine ring. researchgate.netnih.gov This preference for attacking the less substituted carbon is a general trend observed in the ring-opening of activated aziridines. mdpi.comnih.gov

However, the regioselectivity can be influenced by the electronic nature of the substituents on the aziridine ring. In cases where a ring carbon is attached to a group that can stabilize a positive charge (e.g., a phenyl or vinyl group), the reaction can gain more SN1 character. researchgate.net This shift can lead to the nucleophile attacking the more substituted carbon, which can better support a partial positive charge in the transition state. researchgate.netfrontiersin.org The reaction is also highly stereospecific; the SN2 attack results in an inversion of stereochemistry at the center of attack.

| Aziridine Substituent Pattern | Primary Controlling Factor | Predominant Site of Nucleophilic Attack | Typical Mechanism |

|---|---|---|---|

| 2-Alkyl substituted | Steric Hindrance | Less substituted carbon (C3) | SN2 |

| 2-Phenyl or 2-Vinyl substituted | Electronic Stabilization | More substituted carbon (C2, benzylic/allylic) | SN2 with SN1 character |

Aziridine, 1-lauroyl- is reactive towards a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds which are valuable synthetic intermediates. researchgate.netsemanticscholar.org

Alcohols: In the presence of an acid catalyst or Lewis acid, alcohols can open the aziridine ring to produce β-amino ethers. The reaction involves protonation or coordination of the aziridine nitrogen, further activating the ring, followed by nucleophilic attack by the alcohol.

Amines: Aminolysis of N-acylaziridines is a direct route to 1,2-diamines. This reaction is fundamental in constructing more complex nitrogenous structures. researchgate.net

Carboxylic Acids: Carboxylic acids react with activated aziridines to yield β-amino esters. The reaction with acetic anhydride, for instance, has been shown to proceed regioselectively, with the nucleophile attacking the less-substituted carbon. mdpi.com This transformation provides access to β-acetoxy amine derivatives.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alcohols (ROH) | β-Amino Ethers | Acidic catalysis (e.g., H⁺, Lewis Acids) |

| Amines (R₂NH) | 1,2-Diamines | Often proceeds without catalyst, may be heated |

| Carboxylic Acids (RCOOH) / Anhydrides | β-Acyloxy Amines (β-Amino Esters) | Lewis base or acid catalysis may be used |

While the N-lauroyl group itself serves as an activating substituent, further enhancement of reactivity can be achieved through several methods. mdpi.comresearchgate.net These strategies aim to increase the electrophilicity of the ring carbons or to promote C-N bond cleavage.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen or the carbonyl oxygen of the lauroyl group. This coordination polarizes the C-N bonds of the aziridine ring, making it more susceptible to nucleophilic attack. This approach is commonly used to facilitate ring-opening with weaker nucleophiles. mdpi.com

Transition Metal Catalysis: Various transition metals can catalyze the ring-opening of N-acylaziridines. For example, titanocene(III) complexes have been used to facilitate a radical ring-opening through an electron transfer process. mdpi.com This radical-based approach offers alternative pathways and selectivities compared to traditional nucleophilic additions. nih.gov

Formation of Aziridinium (B1262131) Ions: Although less common for N-acylaziridines due to the reduced basicity of the nitrogen, protonation or alkylation of the nitrogen atom to form a highly reactive aziridinium ion is a powerful activation strategy for other classes of aziridines. frontiersin.orgnih.gov For N-acylaziridines, activation is more typically achieved through interaction at the carbonyl group.

Cycloaddition Reactions Involving Aziridine, 1-lauroyl-

Beyond simple ring-opening, the strained ring of Aziridine, 1-lauroyl- can participate in cycloaddition reactions, serving as a three-atom synthon for the construction of larger heterocyclic systems. These reactions typically involve an initial ring-opening to form a reactive intermediate, which is then trapped by a reaction partner.

N-acylaziridines can serve as precursors to azomethine ylides, which are highly reactive 1,3-dipoles. nih.gov The formation of the azomethine ylide involves the cleavage of the C-C bond of the aziridine ring, a process that can be promoted thermally or catalytically (e.g., with Lewis acids or through photoredox catalysis). nih.govnih.gov

Once formed, the azomethine ylide can readily undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as electron-deficient alkenes or aldehydes. nih.govthieme.de This powerful transformation provides a highly stereocontrolled route to densely functionalized five-membered nitrogen heterocycles, such as pyrrolidines. thieme.deacs.org The reaction is versatile, and visible-light photoredox catalysis has emerged as a mild and efficient method for generating the necessary azomethine ylides from activated aziridines. nih.gov

Aziridine, 1-lauroyl- can also undergo ring expansion to form six-membered heterocycles. A notable example is the formal [3+3] cycloaddition reaction. This transformation can be achieved by reacting the aziridine with a rhodium-bound vinyl carbene. nih.gov The reaction is proposed to proceed through the initial formation of a vinyl aziridinium ylide intermediate. This intermediate then undergoes a concerted rearrangement to furnish a dehydropiperidine, a six-membered ring structure. nih.govresearchgate.net This method allows for the stereocontrolled synthesis of complex piperidine (B6355638) derivatives from readily available aziridines. researchgate.net Other ring expansion pathways can also be initiated, often involving the formation of an aziridinium ylide intermediate which can be diverted along different reaction cascades depending on the reagents and reaction conditions. nih.gov

Mechanistic Studies of Aziridine, 1-Lauroyl- Reactions

Transition State Analysis and Reaction Energetics

Understanding the selectivity and feasibility of reactions involving Aziridine, 1-lauroyl- relies heavily on the analysis of transition states and the associated energy profiles, which are primarily investigated using computational chemistry.

Computational Approaches

Density Functional Theory (DFT) is the predominant tool used to model the reaction pathways of aziridines. These calculations allow for the localization of stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states. By determining the geometry and energy of these structures, a detailed, quantitative picture of the reaction mechanism can be constructed.

Ring-Opening Energetics

For nucleophilic ring-opening reactions, which often proceed via an SN2-type mechanism, DFT calculations can map the entire reaction coordinate. The transition state is characterized by the partial formation of the new bond with the nucleophile and the partial cleavage of the C-N bond of the aziridine ring. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Furthermore, by comparing the activation energies for nucleophilic attack at the two different ring carbons, the regioselectivity of the ring-opening can be accurately predicted. Computational studies on N-acyl aziridines have shown, for example, that Lewis acid coordination to the carbonyl oxygen is energetically preferred over coordination to the nitrogen, a finding that has significant implications for predicting the mechanism of Lewis acid-catalyzed reactions.

Competing Reaction Pathways

Mechanistic studies are crucial for understanding reactions where multiple pathways are possible. For instance, in the chemistry of aziridinium ylides, DFT calculations have been employed to compare the activation barriers of competing rearrangements. The computed energetics for a-Stevens rearrangement versus a cheletropic extrusion pathway can explain why one product is formed preferentially. These analyses have revealed that factors such as the steric bulk of substituents and non-covalent interactions within the transition state can subtly alter the energy landscape, enabling tunable reactivity. The rotational energy barrier around the newly formed C-N bond in the ylide intermediate has also been calculated, as this rotation can control the stereochemical outcome of the reaction.

An energy decomposition analysis of transition states in palladium-catalyzed reactions has revealed that the specific interaction between the catalyst's ligands and the aziridine substrate is critical for determining selectivity. Such detailed computational insights are invaluable for rational catalyst design and the optimization of reaction conditions.

| Reaction Type | Key Finding from Computational Analysis | Method | Ref. |

| Acid-Catalyzed Ring Opening | Plausible transition state involves simultaneous protonation of nitrogen and interaction with the nucleophile. | DFT | |

| Lewis Acid-Catalyzed Ring Opening | Monodentate O-ligation of the acyl group to TiCl₄ is energetically preferred over N,O-ligation. | DFT | |

| Radical Ring Opening | Ring opening of N-acyl aziridines via electron transfer proceeds through a concerted process. | DFT | |

| Ylide Rearrangement | The barrier to C-N bond rotation in the aziridinium ylide intermediate influences the reaction outcome. | DFT | |

| Ylide Rearrangement | The concerted, asynchronous ring-opening/closing in a-Stevens rearrangement is supported by DFT. | DFT |

Influence of Substituents on Reaction Pathways

The reaction pathways of 1-lauroylaziridine derivatives are primarily influenced by the interplay of electronic and steric factors of substituents at the C2 and C3 positions of the aziridine ring. These factors determine the preferred site of nucleophilic attack and the stability of the transition states.

Electronic Effects:

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the carbon atoms of the aziridine ring play a crucial role in directing the outcome of ring-opening reactions.

Electron-Withdrawing Groups (EWGs): Substituents such as esters, ketones, or nitriles at a carbon atom of the aziridine ring make that carbon more electrophilic and thus more susceptible to nucleophilic attack. For instance, in a 2-carboxy-substituted 1-lauroylaziridine, the C2 carbon is activated towards nucleophilic attack. The regioselectivity of the ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles tend to favor attack at the more sterically hindered but electronically activated carbon.

Electron-Donating Groups (EDGs): Alkyl or aryl groups on the aziridine ring can influence the reaction pathway through both steric hindrance and electronic effects. Aryl substituents, for example, can stabilize a partial positive charge on the adjacent carbon atom in the transition state of an S(_N)1-like ring-opening reaction, favoring nucleophilic attack at the benzylic position.

Steric Effects:

The steric bulk of substituents on the aziridine ring is a major determinant of the regioselectivity of ring-opening reactions. Nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an S(_N)2 mechanism.

For a 2-substituted-1-lauroylaziridine, nucleophilic attack is generally favored at the unsubstituted C3 position. However, the balance between steric and electronic effects can be subtle. In cases where an EWG is present at C2, the electronic activation might overcome the steric hindrance, leading to attack at the C2 position.

The interplay of these effects is summarized in the following table, which illustrates the predicted major ring-opening product based on the nature of the substituent at the C2 position of the 1-lauroylaziridine ring when reacted with a generic nucleophile (Nu\textsuperscript{-}).

| C2-Substituent (R) | Electronic Effect | Steric Hindrance at C2 | Predicted Major Site of Nucleophilic Attack |

| -H | Neutral | Low | C2 or C3 (often a mixture) |

| -CH(_3) | Electron-Donating | Moderate | C3 |

| -Ph | Electron-Donating/Resonance Stabilizing | High | C3 (S(_N)2) or C2 (S(_N)1-like) |

| -COOR' | Electron-Withdrawing | Moderate | C2 |

| -CN | Electron-Withdrawing | Low | C2 |

Influence of the N-Lauroyl Group:

The N-lauroyl group itself has a significant impact on the reactivity. As an N-acyl group, it activates the aziridine ring by withdrawing electron density from the nitrogen atom, which in turn weakens the C-N bonds of the ring. This activation facilitates ring-opening reactions under milder conditions than those required for N-alkyl or N-aryl aziridines.

Furthermore, the conformation of the N-lauroyl group can influence the accessibility of the aziridine ring to incoming nucleophiles, potentially affecting the stereochemical outcome of the reaction. The flexible long alkyl chain could, in principle, shield one face of the aziridine ring, although this has not been extensively studied for 1-lauroylaziridine specifically.

Polymerization Chemistry of Aziridine, 1 Lauroyl

Ring-Opening Polymerization (ROP) of Aziridine (B145994), 1-lauroyl-

Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like aziridines. The polymerization of aziridine rings is driven by the relief of ring strain, as the bond angles within the three-membered heterocycle are approximately 60°, a significant deviation from the ideal 109.5°. N-substituted aziridines, such as Aziridine, 1-lauroyl-, can undergo polymerization through different mechanisms, largely dictated by the nature of the substituent on the nitrogen atom.

The lauroyl group, an acyl group, is electron-withdrawing. This characteristic influences the electronic density of the aziridine ring and the nitrogen atom, playing a crucial role in the polymerization mechanism. While aziridines with electron-withdrawing N-sulfonyl groups are well-documented to undergo anionic ring-opening polymerization (AROP) to form linear polymers, the polymerization of N-acyl aziridines can be more complex. researchgate.net

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization process initiated by a cationic species. iupac.org For aziridines, the mechanism generally involves three key steps: initiation, propagation, and termination.

Initiation: The process begins with the reaction of a cationic initiator (e.g., a Brønsted acid or a Lewis acid) with the aziridine monomer. The nitrogen atom of the aziridine ring attacks the initiator, forming a reactive aziridinium (B1262131) cation. This positively charged species is the active center for polymerization.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the carbon atoms of the aziridinium ring of the growing polymer chain. This attack opens the strained ring and regenerates the aziridinium cation at the new chain end, allowing the process to continue. In the CROP of N-substituted aziridines, the polymer backbone amines can also act as nucleophiles, attacking the growing chain end and leading to a high degree of branching. rsc.org

Termination: The polymerization can be terminated through various processes, such as reaction with a counter-ion, solvent, or other nucleophilic impurities, which neutralizes the cationic propagating center.

The polymerization of unsubstituted or N-alkyl substituted aziridines via CROP typically results in highly branched, dendritic, or hyperbranched polymers due to the "chain-transfer to polymer" reactions mentioned above.

Controlled Polymerization Techniques

Achieving control over the polymerization of aziridines is challenging but crucial for producing well-defined polymer architectures. rsc.org The primary difficulty in controlling the CROP of aziridines is the tendency for branching reactions, which leads to polymers with high polydispersity and complex structures.

In contrast, anionic ring-opening polymerization (AROP) of aziridines activated by strong electron-withdrawing groups, such as sulfonyl groups, has been shown to proceed in a living or controlled manner. researchgate.net This control allows for the synthesis of linear polyamines with predictable molecular weights and narrow molecular weight distributions. The N-acyl group of Aziridine, 1-lauroyl-, is less activating than a sulfonyl group, making controlled anionic polymerization more challenging. Research into controlled polymerization techniques for N-acylaziridines is an ongoing field, exploring specific initiators and reaction conditions to suppress side reactions and achieve better control over the polymer structure.

| Polymerization Technique | Typical Initiators | Resulting Polymer Structure | Degree of Control |

| Cationic ROP (CROP) | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃) | Highly Branched | Low to Moderate |

| Anionic ROP (AROP) | Nucleophiles (e.g., organometallics, alkoxides) | Linear (with N-activating groups) | High (Living Polymerization Possible) |

Synthesis of Poly(1-lauroylaziridine) Derivatives

The direct product of the polymerization of Aziridine, 1-lauroyl- is poly(1-lauroylaziridine). This polymer features a polyethyleneimine backbone with pendant lauroyl groups attached to the nitrogen atoms. The presence of these acyl groups provides a route to synthesizing various polymer derivatives through post-polymerization modification.

For instance, the lauroyl groups can be removed by chemical means, such as hydrolysis (acidic or basic) or reduction. The successful removal of these side groups would yield linear polyethyleneimine (LPEI), a polymer with significant industrial and research interest due to its chelating properties and use in gene delivery. This synthetic route offers a potential alternative to the direct polymerization of aziridine, which is difficult to control, or the multi-step synthesis from other polymers. The efficiency of this deprotection step is critical for obtaining pure LPEI.

Use of Aziridine, 1-Lauroyl- as a Multifunctional Crosslinking or Branching Agent

The creation of complex polymer architectures such as crosslinked networks, long-chain branched polymers, and star-shaped polymers requires the use of multifunctional molecules that can connect multiple polymer chains. wikipedia.org A crosslinking or branching agent must have at least two, and typically three or more, reactive functional groups.

Aziridine, 1-lauroyl-, as a chemical entity, possesses only a single aziridine ring. Therefore, it is a monofunctional monomer in the context of ring-opening polymerization. It cannot, by itself, act as a crosslinking agent to form a network or as a branching point to connect multiple polymer chains. However, the principles of using aziridine chemistry for polymer modification can be illustrated by examining the behavior of multifunctional aziridine compounds.

Polymer Chain Modification and Rheological Property Tuning (e.g., Poly(lactic acid) Branching)

While Aziridine, 1-lauroyl- is monofunctional, multifunctional aziridines are effective agents for modifying the structure and rheological properties of other polymers, such as poly(lactic acid) (PLA). nih.gov For example, a trifunctional aziridine can be melt-blended with linear PLA. The aziridine groups react with the carboxyl end-groups of the PLA chains, linking them together. This reaction leads to the formation of long-chain branched (LCB) structures.

The introduction of LCB significantly alters the rheological behavior of the polymer melt. Key changes include:

Increased Melt Viscosity: The branched structure leads to greater entanglement and resistance to flow compared to linear chains of similar molecular weight.

Enhanced Melt Strength: Branched polymers exhibit higher resistance to stretching in the molten state, which is beneficial for processes like film blowing and foaming.

Strain Hardening: In elongational flow, LCB polymers show a characteristic upward deviation in viscosity at high strain rates, known as strain hardening. This property improves process stability.

These modifications are crucial for adapting polymers like PLA for a wider range of processing applications where high melt strength is required. researchgate.netmdpi.com

Formation of Star-Shaped and Long-Chain Branched Polymers

Star-shaped and long-chain branched polymers are two important classes of nonlinear polymer architectures. wikipedia.org Their synthesis relies on specific chemical strategies that create a central branching point or multiple branches along a polymer backbone.

Star-Shaped Polymers: These consist of multiple linear polymer chains (arms) radiating from a central core. wikipedia.org A common synthetic route is the "core-first" method, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. An alternative is the "arm-first" method, where pre-formed linear polymer chains react with a multifunctional linking agent to form the star. researchgate.net A molecule with multiple aziridine groups could potentially act as a multifunctional linking agent, reacting with living polymer chains to form a star polymer.

Long-Chain Branched (LCB) Polymers: These feature long polymer chains attached as side branches to a primary polymer backbone. As discussed previously, this can be achieved by reacting a linear polymer with end-functional groups (like PLA) with a small amount of a multifunctional linking agent, such as a molecule containing three or more aziridine rings.

The table below summarizes the key features of these branched architectures.

| Polymer Architecture | Description | Typical Synthesis Method | Impact on Properties |

| Star-Shaped | Multiple linear arms linked to a central core. | "Core-first" or "arm-first" using multifunctional initiators or linkers. | Lower solution viscosity and different melt rheology compared to linear analogues of the same molecular weight. rsc.org |

| Long-Chain Branched | Long polymer chains attached as branches to a main backbone. | Copolymerization with a branching monomer or post-polymerization modification with a linking agent. | Increased melt strength, strain hardening, and enhanced processability. |

Copolymers Incorporating 1-Lauroyl Aziridine Units

The incorporation of 1-lauroyl aziridine into copolymer structures can lead to a diverse range of materials with unique properties stemming from the combination of the polyamine backbone and the pendant lauroyl chains. The primary methods for creating such copolymers include the synthesis of block, graft, and random copolymers. While specific research on the copolymerization of Aziridine, 1-lauroyl- is not extensively documented in publicly available literature, the general principles of N-acyl aziridine polymerization can be extrapolated to understand the potential for forming these copolymer architectures.

Block Copolymers:

Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. The synthesis of block copolymers containing 1-lauroyl aziridine segments would typically involve sequential monomer addition in a living polymerization process. For instance, a living polymerization of a first monomer (e.g., styrene) could be initiated, and upon its complete consumption, 1-lauroyl aziridine monomer would be introduced to grow the second block.

Anionic ring-opening polymerization (AROP) is a common method for the controlled polymerization of activated aziridines. nih.govua.edu This technique could potentially be employed to create block copolymers. For example, a living anionic polymerization of an N-sulfonyl aziridine could be initiated, followed by the addition of 1-lauroyl aziridine to form a poly(N-sulfonyl aziridine)-block-poly(1-lauroyl aziridine) copolymer. The success of this approach would depend on the relative reactivities of the monomers and the stability of the propagating anionic center.

Table 1: Hypothetical Examples of Block Copolymers Incorporating 1-Lauroyl Aziridine

| Block A | Block B | Potential Polymerization Method | Expected Properties |

|---|---|---|---|

| Polystyrene | Poly(1-lauroyl aziridine) | Sequential Anionic Polymerization | Amphiphilic, potential for self-assembly into micelles with a polystyrene core and a poly(1-lauroyl aziridine) corona. |

| Poly(ethylene glycol) | Poly(1-lauroyl aziridine) | Initiation from a functionalized PEG macroinitiator | Biocompatible and amphiphilic, with potential applications in drug delivery. |

Graft Copolymers:

Graft copolymers consist of a main polymer backbone to which one or more side chains of a different chemical composition are attached. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through" (or the macromonomer method).

In a "grafting-from" approach, a polymer backbone with initiating sites could be used to initiate the polymerization of 1-lauroyl aziridine. For example, a polymer with pendant hydroxyl or amino groups could be modified to create anionic initiating sites for the AROP of 1-lauroyl aziridine.

The "grafting-onto" method would involve reacting a pre-formed poly(1-lauroyl aziridine) chain with a functionalized backbone polymer. This would require the poly(1-lauroyl aziridine) to have a reactive end-group that can couple with the backbone.

The "grafting-through" technique would involve the copolymerization of a macromonomer of poly(1-lauroyl aziridine) with another monomer. This would require the synthesis of a poly(1-lauroyl aziridine) chain with a polymerizable group at one end, such as a methacrylate (B99206) or styrenic unit.

Table 2: Potential Strategies for Synthesizing Graft Copolymers with 1-Lauroyl Aziridine Side Chains

| Grafting Method | Backbone Polymer | Side Chains | Description |

|---|---|---|---|

| Grafting-from | Poly(glycidyl methacrylate) | Poly(1-lauroyl aziridine) | The epoxy groups on the backbone are ring-opened to create initiating sites for the AROP of 1-lauroyl aziridine. |

| Grafting-onto | Poly(acrylic acid) | Poly(1-lauroyl aziridine) with a terminal amine | The amine-terminated poly(1-lauroyl aziridine) is coupled to the carboxylic acid groups of the backbone via amide bond formation. |

Random Copolymers:

Random copolymers are formed when two or more different monomers are polymerized simultaneously, leading to a statistical distribution of the monomer units along the polymer chain. The composition and sequence distribution of a random copolymer are determined by the reactivity ratios of the comonomers.

The synthesis of random copolymers incorporating 1-lauroyl aziridine would involve the simultaneous polymerization of 1-lauroyl aziridine with another suitable comonomer. The choice of comonomer and polymerization technique would be crucial. For instance, if a comonomer that can also undergo anionic ring-opening polymerization is chosen, a statistical copolymer could potentially be formed. The reactivity ratios (r1 and r2) would need to be determined to predict the copolymer composition.

It is also conceivable to perform a random copolymerization with a vinyl monomer if a suitable polymerization method that can accommodate both ring-opening and vinyl addition polymerization is employed, though this is often challenging.

Table 3: Hypothetical Comonomers for Random Copolymerization with 1-Lauroyl Aziridine

| Comonomer | Polymerization Type | Potential Copolymer Properties |

|---|---|---|

| N-octyl aziridine | Anionic Ring-Opening Polymerization | A copolymer with a random distribution of different length alkyl side chains, affecting solubility and thermal properties. |

| Propylene oxide | Anionic Ring-Opening Polymerization | A poly(ether-amine) copolymer with hydrophobic side chains, potentially useful as a surfactant. |

Advanced Analytical and Spectroscopic Characterization Techniques for Aziridine, 1 Lauroyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Aziridine (B145994), 1-lauroyl-, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of Aziridine, 1-lauroyl-. The spectra provide characteristic signals corresponding to the aziridine ring and the lauroyl group.

In the ¹H-NMR spectrum, the protons on the three-membered aziridine ring are expected to appear as a multiplet in the upfield region, typically around 2.0-2.5 ppm. This chemical shift is influenced by the ring strain and the electron-withdrawing effect of the adjacent carbonyl group. The protons of the lauroyl chain exhibit distinct signals: a triplet for the terminal methyl group (CH₃) around 0.8-0.9 ppm, a broad multiplet for the methylene (B1212753) (CH₂) groups of the long alkyl chain between 1.2-1.7 ppm, and a triplet for the methylene group alpha to the carbonyl group (α-CH₂) at approximately 2.2-2.6 ppm.

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the aziridine ring are anticipated to resonate at approximately 25-35 ppm, a region characteristic of strained ring systems. The carbonyl carbon of the lauroyl group is expected to show a signal in the downfield region, typically around 170-175 ppm. The carbons of the lauroyl chain will appear at various chemical shifts, with the terminal methyl carbon at about 14 ppm and the methylene carbons spanning the 22-35 ppm range.

Table 1: Predicted ¹H-NMR Chemical Shifts for Aziridine, 1-lauroyl-

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aziridine Ring Protons | 2.1 - 2.3 | Multiplet |

| Lauroyl α-CH₂ | 2.3 - 2.5 | Triplet |

| Lauroyl β-CH₂ | 1.5 - 1.7 | Multiplet |

| Lauroyl Chain (CH₂)n | 1.2 - 1.4 | Multiplet |

| Lauroyl Terminal CH₃ | 0.8 - 0.9 | Triplet |

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aziridine Ring Carbons | 28 - 32 |

| Carbonyl Carbon (C=O) | 172 - 176 |

| Lauroyl α-CH₂ | 35 - 39 |

| Lauroyl Chain (CH₂)n | 22 - 32 |

To gain deeper structural insights, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. A COSY spectrum would reveal the coupling between the protons on the aziridine ring and the adjacent methylene protons of the lauroyl group, confirming the N-acylation. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

Solid-State NMR (ssNMR) could be utilized to study the compound in its solid form, providing information about its crystalline structure, polymorphism, and molecular dynamics in the solid state. This technique is particularly useful if the compound is difficult to crystallize for X-ray diffraction analysis.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in Aziridine, 1-lauroyl- by probing their characteristic vibrational frequencies.

The FTIR spectrum of Aziridine, 1-lauroyl- is expected to show several characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the aziridine ring is expected to appear around 1200-1300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-H bonds in the lauroyl chain will be prominent in the 2850-2960 cm⁻¹ region. The characteristic ring deformation vibrations of the aziridine ring may be observed in the fingerprint region, typically below 1000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for Aziridine, 1-lauroyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C-N Stretch (Ring) | 1200 - 1300 | Medium |

| CH₂ Bend | 1450 - 1470 | Medium |

Raman spectroscopy offers complementary information to FTIR. The C-C backbone of the lauroyl chain is expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching vibrations around 2850 cm⁻¹ are also typically strong. The C=O stretching vibration will also be present, although its intensity can vary. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions, where water absorption can be problematic in FTIR.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Aziridine, 1-lauroyl-. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, Aziridine, 1-lauroyl- is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and common fragmentation pathways would include the cleavage of the bond between the carbonyl group and the aziridine ring, leading to the formation of a lauroyl cation and an aziridine radical. Another likely fragmentation is the loss of the aziridine ring, resulting in a fragment corresponding to the lauroyl group. Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation route.

Table 4: Predicted Key Mass Spectrometry Fragments for Aziridine, 1-lauroyl-

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₄H₂₇NO]⁺ | 225.21 | Molecular Ion |

| [C₁₂H₂₃O]⁺ | 183.17 | Lauroyl Cation |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous identification and structural elucidation of "Aziridine, 1-lauroyl-". Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, typically to within 0.003 m/z units, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

For "Aziridine, 1-lauroyl-", HR-MS would be used to confirm its molecular formula, C₁₄H₂₇NO. The technique can differentiate the parent-derived ion from other potential isobaric interferences, thus confirming the compound's identity with high confidence. Furthermore, when coupled with tandem mass spectrometry (MS/MS), HR-MS can provide detailed structural information. nih.gov Collision-induced dissociation (CID) of the protonated molecule would generate a unique fragmentation pattern. nih.govnih.gov The analysis of these fragment ions allows for the precise mapping of the molecule's structure, including the confirmation of the lauroyl group and the integrity of the aziridine ring. This method significantly enhances the sensitivity and accuracy of the analysis of lipids and related compounds. nih.govnih.gov

| Parameter | Description | Expected Data for Aziridine, 1-lauroyl- |

| Ionization Mode | Method used to generate ions (e.g., ESI, APCI). | Electrospray Ionization (ESI) is commonly used for similar molecules. |

| Mass Analyzer | Type of analyzer used for mass separation (e.g., TOF, Orbitrap). | Orbitrap or Time-of-Flight (TOF) for high resolution. |

| Measured m/z | The mass-to-charge ratio of the protonated molecule [M+H]⁺. | Calculated m/z for [C₁₄H₂₇NO + H]⁺ is 226.2165. HR-MS would confirm a value very close to this. |

| Mass Accuracy | The deviation of the measured mass from the theoretical mass. | Typically < 5 ppm. |

| Fragmentation Data | m/z values of fragment ions produced during MS/MS experiments. | Would reveal characteristic losses, such as fragments corresponding to the lauroyl chain. |

Direct Injection Mass Spectrometry (DIMS)

Direct Injection Mass Spectrometry (DIMS), also known as direct infusion mass spectrometry, is a high-throughput technique where the sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation. This method is valuable for the rapid screening and analysis of pure compounds or simple mixtures.

For "Aziridine, 1-lauroyl-", DIMS would provide a quick confirmation of the compound's molecular weight. It is particularly useful for assessing sample purity, as the presence of significant contaminants would be immediately apparent in the mass spectrum. A study on aziridination-assisted ESI-MS demonstrated that direct infusion analysis could achieve a detection limit as low as 10 nM for certain lipids. nih.gov A rapid HILIC-MS method developed for other aziridine compounds showed that analysis could be completed in under 5 minutes without the need for derivatization. nih.gov This highlights the potential for DIMS to offer a swift and sensitive analysis of "Aziridine, 1-lauroyl-". nih.gov

| Parameter | Description | Typical Setting |

| Flow Rate | The speed at which the sample is introduced into the MS. | 5-20 µL/min |

| Capillary Voltage | The voltage applied to the ESI capillary. | ~3 kV |

| Source Temperature | The temperature of the ion source. | ~150 °C |

| Desolvation Gas Flow | The flow rate of the gas used to evaporate the solvent. | ~900 L/h |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a crystal. mdpi.com By measuring the angles and intensities at which X-rays are diffracted by the crystalline lattice, XRD can provide detailed information about the arrangement of atoms, lattice parameters, and phase purity of a solid material. mdpi.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used for the characterization of crystalline materials in powder form. It is a fundamental technique for identifying crystalline phases and can be used to assess the purity of a sample. For "Aziridine, 1-lauroyl-", a PXRD analysis would yield a unique diffraction pattern, or "fingerprint," that is characteristic of its specific crystalline form. This pattern can be used for quality control to ensure batch-to-batch consistency. The technique is also instrumental in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, a key parameter in the development of many chemical products. researchgate.net While product phases from some syntheses are typically microcrystalline powders, their structural properties can be established using PXRD. rsc.org

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a molecule and how the molecules pack together in a crystal. To perform this analysis, a suitable single crystal of "Aziridine, 1-lauroyl-" must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the crystal structure.

This analysis would confirm the connectivity of the atoms, determine bond lengths, bond angles, and torsion angles, and reveal the stereochemistry of the molecule. For aziridine-containing compounds, this technique can demonstrate the configuration at the nitrogen atom, which can be pyramidal. rsc.org The data obtained from single-crystal XRD is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding. mdpi.commdpi.com

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The group of symmetry operations of the crystal. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. mdpi.com |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. mdpi.com |

| Final R-value | An indicator of the quality of the agreement between the calculated and observed diffraction data. |

Elemental Analysis (CHNS)

Elemental analysis is a standard and robust technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. rsc.org The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. rsc.org The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.

For "Aziridine, 1-lauroyl-", elemental analysis serves as a fundamental check of purity and confirmation of its empirical and molecular formula (C₁₄H₂₇NO). The experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. For publication in many scientific journals, the experimental values must agree with the calculated values to within ±0.4%. nih.gov This analysis provides a rapid and cost-effective way to verify the elemental composition of a synthesized compound. aurigaresearch.com

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 74.61% | 74.21% - 75.01% |

| Hydrogen (H) | 12.08% | 11.68% - 12.48% |

| Nitrogen (N) | 6.22% | 5.82% - 6.62% |

| Oxygen (O) | 7.09% | (by difference) |

Surface Analysis Techniques (e.g., XPS, SEM, TEM)

Surface analysis techniques are employed to characterize the physical and chemical properties of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. wisc.edu For "Aziridine, 1-lauroyl-", XPS could be used to analyze its surface chemistry if it were, for example, coated onto a substrate. It would provide the atomic concentrations of carbon, nitrogen, and oxygen on the surface and, through analysis of chemical shifts in the binding energies, could give information about the bonding environments of these atoms (e.g., distinguishing between the amine nitrogen of the aziridine ring and any potential surface contaminants). nih.govbgu.ac.il

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. An electron beam is scanned across the surface, and the resulting interactions are detected to form an image. For a solid sample of "Aziridine, 1-lauroyl-", SEM would reveal details about its crystal morphology, particle size, and size distribution.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through an ultra-thin specimen. It provides much higher resolution than SEM and can be used to observe the internal structure of materials. If "Aziridine, 1-lauroyl-" were part of a nanocomposite material or formulated into nanoparticles, TEM would be essential for visualizing the size, shape, and dispersion of these nanoscale features.

Thermal Analysis Methodologies (e.g., DSC, TGA)

A thorough search of scientific literature and chemical databases reveals a significant gap in the publicly available data regarding the thermal properties of Aziridine, 1-lauroyl-. At present, there are no published studies detailing the behavior of this specific compound under thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine thermally induced transitions such as melting point, glass transition temperature, and heats of reaction. Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to characterize the thermal stability and decomposition of materials.

While the synthesis and reactivity of N-acylated aziridines are subjects of interest in organic chemistry, the specific thermal characterization of long-chain fatty acyl derivatives like the lauroyl-substituted aziridine has not been documented. Research in the broader field of aziridines often focuses on their synthesis, ring-opening reactions, and applications in medicinal chemistry and polymer science. Thermal stability studies have been conducted on other classes of heterocyclic compounds, but this information is not directly transferable to Aziridine, 1-lauroyl-.

Consequently, without experimental data, it is not possible to provide detailed research findings, including data tables on melting points, decomposition temperatures, heat flow, or mass loss percentages for Aziridine, 1-lauroyl-. The scientific community would benefit from future research in this area to fully characterize the physicochemical properties of this compound. Such studies would be valuable for understanding its stability, potential applications in materials science, and for establishing safe handling and storage protocols.

Theoretical and Computational Studies of Aziridine, 1 Lauroyl

Molecular Dynamics Simulations

There is no published research on molecular dynamics simulations of Aziridine (B145994), 1-lauroyl-.

Mechanistic Insights from Computational Modeling

Transition State Characterization:No transition state characterizations for reactions involving Aziridine, 1-lauroyl- are available from computational models.

Further computational research would be necessary to generate the data required to populate these fields. Such studies would be valuable in elucidating the unique properties conferred by the lauroyl group on the aziridine moiety.

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of an N-acylaziridine, such as "Aziridine, 1-lauroyl-", is significantly influenced by the interplay between the strained three-membered aziridine ring and the electron-withdrawing nature of the lauroyl group. The nitrogen atom's lone pair of electrons engages in resonance with the adjacent carbonyl group, which affects the electron density distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For N-acylaziridines, the HOMO is typically located on the nitrogen atom and the adjacent carbonyl oxygen, while the LUMO is often centered on the carbonyl carbon and the aziridine ring carbons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of "Aziridine, 1-lauroyl-". These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. A higher chemical potential indicates a greater tendency to donate electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

The following table presents representative calculated electronic structure and chemical reactivity descriptors for a model N-acylaziridine, which serves as a proxy for "Aziridine, 1-lauroyl-". The values are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.0 | LUMO-HOMO energy gap |

| Chemical Potential (μ) | -4.0 | Escaping tendency of an electron |

| Global Hardness (η) | 3.5 | Resistance to change in electron distribution |

| Global Softness (S) | 0.29 | Capacity to accept electrons |

| Electrophilicity Index (ω) | 2.29 | Ability to accept electrons |

Conformational Analysis of Aziridine, 1-Lauroyl- and Derivatives

The conformational flexibility of "Aziridine, 1-lauroyl-" is primarily associated with the rotation around the N-C(O) amide bond and the numerous C-C single bonds within the long lauroyl chain. The conformation of the molecule dictates its three-dimensional shape, which in turn influences its physical properties and interactions with other molecules.

Rotation around the N-C(O) bond: The amide bond in N-acylaziridines possesses a partial double bond character due to resonance, which results in a significant rotational barrier. This leads to the existence of planar or near-planar s-cis and s-trans conformers, referring to the relative orientation of the aziridine ring and the carbonyl oxygen. Computational studies on related N-acyl systems suggest that the s-trans conformer is generally more stable due to reduced steric hindrance.

Conformation of the Lauroyl Chain: The long lauroyl (dodecanoyl) chain can adopt a multitude of conformations due to the free rotation around its C-C single bonds. The most stable conformation for an unsubstituted alkyl chain is the fully extended, all-trans (anti-periplanar) arrangement, which minimizes steric repulsion between adjacent methylene (B1212753) groups. However, in "Aziridine, 1-lauroyl-", interactions between the chain and the aziridine ring, as well as solvent effects, can lead to the stabilization of gauche conformers.

A potential energy surface scan for the rotation around key dihedral angles can reveal the most stable conformations and the energy barriers between them. The following table summarizes the key dihedral angles and the expected low-energy conformers for "Aziridine, 1-lauroyl-".

| Dihedral Angle | Description | Expected Low-Energy Conformations | Relative Energy (kcal/mol) |

|---|---|---|---|

| C(ring)-N-C(O)-C(chain) | Rotation around the N-C(O) amide bond | s-trans (anti-periplanar) | 0 (most stable) |

| C(ring)-N-C(O)-C(chain) | Rotation around the N-C(O) amide bond | s-cis (syn-periplanar) | ~5-10 |

| N-C(O)-C1-C2 | Rotation of the first part of the lauroyl chain | Anti | 0 |

| N-C(O)-C1-C2 | Rotation of the first part of the lauroyl chain | Gauche | ~0.9 |

| Cn-Cn+1-Cn+2-Cn+3 | Rotation within the lauroyl chain | Anti | 0 |

| Cn-Cn+1-Cn+2-Cn+3 | Rotation within the lauroyl chain | Gauche | ~0.9 |

Applications in Materials Science and Chemical Synthesis

Development of Novel Polymeric Materials

The strained aziridine (B145994) ring of Aziridine, 1-lauroyl- serves as a reactive site for ring-opening polymerization, enabling the creation of unique polymer architectures. The presence of the lauroyl group, a C12 fatty acid derivative, imparts distinct properties to the resulting polymers, influencing their solubility, thermal behavior, and intermolecular interactions.

Specialty Polymers with Tunable Properties

The polymerization of N-acylaziridines, such as Aziridine, 1-lauroyl-, can proceed via cationic or anionic ring-opening mechanisms, leading to the formation of poly(N-acylethylenimine)s. The long lauryl side chain introduces a significant hydrophobic character to the polymer backbone. This amphiphilic nature, with a polar polyamide backbone and nonpolar aliphatic side chains, can lead to the formation of self-assembling structures in solution and in the solid state.

The properties of these specialty polymers can be tuned by copolymerizing Aziridine, 1-lauroyl- with other monomers. This approach allows for the precise control over the physical and chemical characteristics of the final material, such as its glass transition temperature, crystallinity, and surface energy. For instance, incorporating monomers with different functionalities can alter the polymer's solubility in various solvents and its compatibility with other materials in polymer blends. The lauroyl side chains can act as internal plasticizers, affecting the mechanical properties of the polymer.

| Property | Influence of 1-Lauroylaziridine Monomer |

| Solubility | Enhances solubility in nonpolar solvents. |

| Thermal Properties | Can lower the glass transition temperature (Tg) due to the flexible lauryl chains. |

| Mechanical Properties | May increase flexibility and impact strength. |

| Surface Properties | Reduces surface tension and increases hydrophobicity. |

Crosslinked Polymer Networks

Aziridine, 1-lauroyl- can also function as a crosslinking agent for polymers containing acidic functional groups, such as carboxylic acids. The reaction mechanism involves the protonation of the aziridine nitrogen by the acidic proton of the carboxylic acid, which activates the ring towards nucleophilic attack by the carboxylate anion. pcimag.com This ring-opening reaction results in the formation of a stable amide linkage, creating a crosslink between polymer chains. pcimag.com This process is often thermally activated. pcimag.com

The use of Aziridine, 1-lauroyl- as a crosslinker can significantly enhance the mechanical properties, solvent resistance, and thermal stability of the polymer network. The long lauryl chains of the crosslinker can become incorporated into the polymer matrix, potentially influencing the network's flexibility and hydrophobicity. The efficiency of the crosslinking reaction is dependent on factors such as the concentration of the crosslinker, the number of acidic functional groups on the polymer, the reaction temperature, and the pH of the system. joiematerial.com

| Parameter | Effect on Crosslinking |

| Crosslinker Concentration | Higher concentration leads to increased crosslink density. |

| Temperature | Elevated temperatures accelerate the crosslinking reaction. pcimag.com |

| pH of System | Acidic conditions (pH < 7) are generally favorable for the reaction with carboxyl groups. joiematerial.com |

| Polymer Functional Groups | Reacts with carboxyl, amine, and hydroxyl groups (under strong acid catalysis). joiematerial.com |

Surface Chemistry Applications

The amphiphilic nature of Aziridine, 1-lauroyl-, with its polar aziridine head group and a long, nonpolar lauryl tail, makes it a candidate for applications in surface chemistry.

Modifiers for Surfaces and Interfaces

Aziridine, 1-lauroyl- can be utilized to modify the surface properties of various materials. The reactive aziridine ring can form covalent bonds with surfaces containing complementary functional groups, such as hydroxyl or carboxyl groups. This allows for the permanent grafting of the lauroyl chains onto the surface, thereby altering its characteristics. Such modifications can be used to increase the hydrophobicity of a surface, improve its lubricity, or enhance its compatibility with other materials. In the context of polymer blends, it can act as a reactive compatibilizer, locating at the interface between immiscible polymers and forming covalent bonds across the interface to improve adhesion and blend morphology.

Components in Surfactant Systems

The molecular structure of Aziridine, 1-lauroyl- is analogous to that of a surfactant, possessing both a hydrophilic (the aziridine ring) and a lipophilic (the lauryl chain) component. This suggests its potential use in surfactant systems. While not a conventional surfactant, its amphiphilic character allows it to orient at oil-water interfaces, reducing interfacial tension. Furthermore, its reactive nature could be exploited to create reactive emulsions, where the aziridine group can participate in subsequent polymerization or crosslinking reactions at the interface, leading to the formation of stable capsules or functionalized particles.

As a Building Block for Complex Organic Synthesis

The strained three-membered ring of aziridines makes them valuable intermediates in organic synthesis. researchgate.net The ring-opening of N-acylaziridines like Aziridine, 1-lauroyl- with various nucleophiles provides a straightforward route to a diverse range of functionalized secondary amines.

The reaction of Aziridine, 1-lauroyl- with a nucleophile typically proceeds via nucleophilic attack at one of the ring carbons, leading to the opening of the aziridine ring. The regioselectivity of this attack can often be controlled by the reaction conditions and the nature of the nucleophile. This reactivity allows for the stereospecific introduction of two different functional groups at adjacent carbon atoms, making it a powerful tool for the synthesis of complex molecules with defined stereochemistry. The lauroyl group can be retained in the final product or can be cleaved under certain conditions to yield a primary amine. This versatility makes Aziridine, 1-lauroyl- a useful synthon for the construction of various nitrogen-containing compounds, including amino alcohols, diamines, and unnatural amino acids, which are important structural motifs in many biologically active molecules and pharmaceuticals. researchgate.net

Precursor to Nitrogen-Containing Heterocycles

Aziridine, 1-lauroyl-, is a valuable building block for the synthesis of more complex, nitrogen-containing heterocyclic systems. researchgate.net The foundational principle of this application lies in the regioselective and stereoselective ring-opening of the aziridine, followed by subsequent cyclization steps. nih.gov N-acyl aziridines can undergo formal cycloaddition reactions with various substrates. For instance, transition metal-catalyzed reactions, such as the titanocene-catalyzed [3+2] cycloaddition with alkenes, provide an efficient route to substituted pyrrolidines.

The N-lauroyl group activates the aziridine ring, making it an excellent electrophile for reactions with a wide array of nucleophiles. This process unmasks a 1,2-amino-functionalized unit that can be incorporated into larger ring systems. researchgate.net Ring-opening annulation reactions are a powerful strategy for constructing diverse heterocyclic structures, and the reactivity of N-acyl aziridines like the 1-lauroyl derivative is central to these transformations. rsc.org

Table 1: Representative Reactions for Heterocycle Synthesis from N-Acyl Aziridines

| Reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Alkenes | Titanocene(III) complexes | Pyrrolidines | mdpi.com |

| N-sulfonyl-1,2,3-triazoles | Rh-catalyst | Dehydropiperazines | nih.gov |

| Various Nucleophiles | Lewis or Brønsted Acids | Precursors to Oxazolines, Pyridine-oxazolines | rsc.orgrsc.org |

| Carbon Monoxide | Palladium Catalyst | β-Lactams | N/A |

This table presents generalized reactions for the N-acyl aziridine class, to which Aziridine, 1-lauroyl- belongs.

These synthetic pathways are significant as they provide access to molecular scaffolds frequently found in natural products and pharmaceutical agents. rsc.orgwiley-vch.de The ability to start from a simple, strained ring and elaborate it into a more complex, functionalized heterocycle underscores the utility of Aziridine, 1-lauroyl- as a synthetic precursor. nih.govmdpi.com

Synthesis of Chiral Amines and Amino Acid Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical and fine chemical development. scienceopen.commdpi.com Chiral N-acyl aziridines, including enantiopure Aziridine, 1-lauroyl-, are powerful intermediates for the asymmetric synthesis of chiral amines and amino acid derivatives. rsc.orgmsu.edu The key to this application is the highly stereoselective ring-opening of the aziridine ring by a nucleophile. msu.edu This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center being attacked.

This controlled introduction of a new functional group allows for the creation of complex chiral molecules from simpler, achiral precursors through catalytic asymmetric aziridination, or from chiral precursors. msu.eduacs.orgnih.gov For example, the titanocene-mediated radical ring-opening of N-acylated aziridines has been shown to produce β-amino acid derivatives, with the stereochemistry of the final product being directly controlled by the starting aziridine. mdpi.com The hydrolysis of the resulting ester and removal of the protecting group quantitatively yields the desired β²-aryl amino acids. mdpi.com

The Gabriel synthesis, a classic method for preparing amines, can be adapted using aziridine-based intermediates to produce α-amino acids. libretexts.org Furthermore, various synthetic methods have been developed to produce derivatives of alanine (B10760859) and other amino acids, where aziridine chemistry could serve as a key step in building the chiral backbone. nih.gov

Table 2: Nucleophilic Ring-Opening for Chiral Amine Synthesis

| Starting Material | Nucleophile | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Chiral N-Acyl Aziridine | Organocuprates | Cu(I) salts | Chiral β-Amino Esters | N/A |

| Chiral N-Acyl Aziridine | Azides (e.g., NaN₃) | Lewis Acid | Chiral 1,2-Diamines | nih.gov |

| Chiral N-Acyl Aziridine | Organozinc reagents | Nickel(II) catalyst | Chiral Amines | mdpi.com |

| Chiral N-Acyl Aziridine | Water/Hydroxide | Acid/Base catalysis | Chiral Amino Alcohols | researchgate.net |

This table illustrates general transformations applicable to chiral N-acyl aziridines like Aziridine, 1-lauroyl-.

Intermediate in Fine Chemical Production

In the broader context of the chemical industry, intermediates are molecules that serve as stepping stones in the synthesis of high-value products. lanxess.com Aziridine, 1-lauroyl- fits this role perfectly. Its unique reactivity allows for its use in the production of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. wiley-vch.demenadiona.com

Aziridine derivatives are fundamental in creating crosslinkers for coatings, inks, and adhesives. menadiona.com Polyfunctional aziridines (PFAZ) are particularly effective in water-based systems. menadiona.com The lauroyl group, a C12 saturated fatty acyl chain, can impart specific physical properties, such as hydrophobicity or compatibility with nonpolar media, to polymers and other materials derived from it. This makes Aziridine, 1-lauroyl- a potentially valuable monomer or grafting agent in polymer chemistry. semanticscholar.org

The synthesis of complex molecules often requires multiple, sequential steps. The use of a reactive intermediate like Aziridine, 1-lauroyl- allows chemists to introduce a nitrogen atom and another functional group in a single, stereocontrolled step, which is a highly efficient strategy in multi-step synthesis. beilstein-journals.org This efficiency is critical in the production of fine chemicals, where cost and yield are major considerations. lanxess.com

Role in Advanced Chemical Diagnostics (as a chemical probe, not clinical)

In the field of advanced chemical diagnostics, a chemical probe is a molecule designed to detect or quantify a specific chemical species or environmental condition through a measurable change, such as fluorescence or color. mdpi.com While specific research detailing Aziridine, 1-lauroyl- as a chemical probe is not prevalent, the inherent reactivity of the N-acyl aziridine functional group makes it a highly suitable candidate for the design of reaction-based probes.

The principle would involve coupling the aziridine ring to a fluorophore or chromophore in such a way that the molecule's spectroscopic properties are "off" or quenched. The high ring strain makes the aziridine an excellent electrophile for specific nucleophiles, such as thiols or peroxynitrite. nih.govresearchgate.net

A potential mechanism for a diagnostic probe based on Aziridine, 1-lauroyl- is as follows:

Probe Design: An Aziridine, 1-lauroyl- derivative is synthesized with an attached fluorophore. The proximity of the aziridine ring or the lauroyl group might quench the fluorescence through mechanisms like photoinduced electron transfer (PET).

Analyte Detection: In the presence of a target analyte (e.g., a specific biological thiol), the nucleophile attacks and opens the strained aziridine ring.

Signal Generation: This irreversible ring-opening reaction would alter the electronic structure of the probe and/or increase the distance between the fluorophore and a quenching moiety. This change "turns on" the fluorescence, generating a measurable signal.

The high reactivity and selectivity of ring-opening reactions could lead to probes with high sensitivity and low detection limits, which are critical for advanced diagnostic tools. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions to Aziridine (B145994), 1-lauroyl- Research

A comprehensive search of academic databases and scientific literature yielded no specific key academic contributions directly focused on "Aziridine, 1-lauroyl-". Research in the field of aziridine chemistry tends to concentrate on broader synthetic methodologies, mechanistic studies of the aziridine ring, and the application of various N-substituted aziridines in organic synthesis. nih.govresearchgate.netnih.govwikipedia.orgorganic-chemistry.orgbaranlab.orgnih.govorganic-chemistry.org There are no prominent studies or seminal papers that single out "Aziridine, 1-lauroyl-" for detailed investigation.

Emerging Synthetic Challenges and Opportunities

The synthesis of aziridines, in general, presents challenges due to the strained nature of the three-membered ring. nih.gov Common synthetic routes include the cyclization of haloamines or amino alcohols, and the reaction of imines with carbenes or their equivalents. organic-chemistry.org For N-acyl aziridines, challenges often lie in achieving high yields and stereoselectivity, as well as in the purification of the potentially reactive products. However, there is no literature that specifically discusses the emerging synthetic challenges or opportunities unique to the preparation of "Aziridine, 1-lauroyl-". The long lauroyl chain might present solubility challenges in certain solvent systems or steric hindrance affecting reaction kinetics, but these are speculative points without direct research to substantiate them.

Unexplored Reactivity Pathways and Mechanistic Questions

The reactivity of N-acyl aziridines is generally characterized by nucleophilic ring-opening reactions, where the acyl group activates the ring towards attack. baranlab.org Mechanistic questions in aziridine chemistry often revolve around the stereochemistry of ring-opening, the influence of the N-substituent on reactivity, and the potential for rearrangement reactions. researchgate.net While these general principles would apply to "Aziridine, 1-lauroyl-", there are no specific studies on its unexplored reactivity pathways or any mechanistic questions that have been posed or investigated in the literature.

Potential for Novel Materials Development and Chemical Transformations

Aziridines are known precursors for the synthesis of polymers, specifically polyamines, through ring-opening polymerization. google.com The long alkyl chain of the lauroyl group in "Aziridine, 1-lauroyl-" could theoretically impart specific properties to a resulting polymer, such as hydrophobicity or self-assembly characteristics, which could be of interest in materials science. However, there is no published research exploring the use of "Aziridine, 1-lauroyl-" as a monomer for novel materials development. Similarly, while aziridines are versatile intermediates in chemical transformations, there are no documented novel transformations that specifically utilize this compound.

Integration of Aziridine, 1-lauroyl- into Sustainable Chemistry Practices